Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Solid-Phase Peptide Synthesis Orthogonal Protection Api Amino Acid

tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 183673-70-3), also referred to as 8-Boc-2,4,8-triazaspiro[4.5]decane-1,3-dione or 1-t-Boc-piperidine-4-spiro-5'-hydantoin, is a heterocyclic spiro compound with molecular formula C₁₂H₁₉N₃O₄ and molecular weight 269.30 g/mol. It features a hydantoin ring spiro-fused to an N-Boc-piperidine at the 4-position, placing it within the broader 1,3,8-triazaspiro[4.5]decane scaffold family that has been validated as a privileged structure in medicinal chemistry for targets including F₁/Fₒ-ATP synthase c-subunit (mPTP inhibition), phospholipase D (PLD), and neurokinin-1 (NK-1) receptors.

Molecular Formula C12H19N3O4
Molecular Weight 269.3 g/mol
CAS No. 183673-70-3
Cat. No. B014922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
CAS183673-70-3
Synonyms2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylic Acid 1,1-Dimethylethyl Ester;  tert-Butyl 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate; 
Molecular FormulaC12H19N3O4
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=O)N2
InChIInChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)15-6-4-12(5-7-15)8(16)13-9(17)14-12/h4-7H2,1-3H3,(H2,13,14,16,17)
InChIKeyDHJXKTPWDXJQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 183673-70-3): A Boc-Protected Spirohydantoin Building Block for Constrained Peptide Synthesis


tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 183673-70-3), also referred to as 8-Boc-2,4,8-triazaspiro[4.5]decane-1,3-dione or 1-t-Boc-piperidine-4-spiro-5'-hydantoin, is a heterocyclic spiro compound with molecular formula C₁₂H₁₉N₃O₄ and molecular weight 269.30 g/mol . It features a hydantoin ring spiro-fused to an N-Boc-piperidine at the 4-position, placing it within the broader 1,3,8-triazaspiro[4.5]decane scaffold family that has been validated as a privileged structure in medicinal chemistry for targets including F₁/Fₒ-ATP synthase c-subunit (mPTP inhibition), phospholipase D (PLD), and neurokinin-1 (NK-1) receptors . The compound serves as the key orthogonally protected precursor to 4-aminopiperidine-4-carboxylic acid (Api), a cyclic α,α-disubstituted amino acid that forces peptide backbones into stable 3₁₀- or α-helical conformations .

Why tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate Cannot Be Simply Swapped for Other Spirohydantoin Analogs


The Boc protecting group on the piperidine nitrogen is not a passive structural feature—it actively determines the compound's synthetic utility and downstream product profile. The Boc group renders the adjacent hydantoin carbonyl more susceptible to nucleophilic ring-opening during the Bucherer–Bergs hydrolysis step that generates the free amino acid Api . Replacing the Boc group with a benzyloxycarbonyl (Cbz) protecting group (CAS 28121-73-5) changes the deprotection chemistry entirely: Cbz requires hydrogenolysis, which is incompatible with sulfur-containing peptides and certain functional groups, whereas Boc is cleaved under mild acidic conditions (TFA) that are fully compatible with standard solid-phase peptide synthesis (SPPS) protocols . The fully tri-Boc analog (CAS 183673-68-9), while also used for Api synthesis, contains no free hydantoin NH positions for further derivatization—a limitation when site-selective functionalization of the hydantoin ring is required prior to amino acid liberation. Critically, the single-Boc compound is the direct precursor to the pharmacologically validated 1,3,8-triazaspiro[4.5]decane chemotype used in mPTP inhibitors showing cardioprotective efficacy without off-target mitochondrial effects .

Quantitative differential evidence supporting procurement of tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 183673-70-3) over its closest analogs


Orthogonal Mono-Boc Protection Enables Acid-Labile Deprotection Compatible with Standard SPPS—Unavailable with Cbz Analog

The mono-Boc piperidine-spiro-hydantoin (CAS 183673-70-3) is cleaved to the free piperidine under standard TFA/DCM (1:1, rt, 2 h) conditions, as demonstrated in the solid-phase synthesis of spirohydantoin-based NK-1 receptor ligands . In contrast, the Cbz-protected analog (CAS 28121-73-5) requires catalytic hydrogenolysis (H₂/Pd–C), which is incompatible with sulfur-containing amino acids (Cys, Met) and limits its scope in peptide synthesis. The Boc strategy is universally employed in Boc/Bzl SPPS, making CAS 183673-70-3 the directly compatible building block for the most widely used peptide synthesis platform.

Solid-Phase Peptide Synthesis Orthogonal Protection Api Amino Acid

Boc Activation of the Hydantoin Ring Facilitates Nucleophilic Ring-Opening to Yield Orthogonally Protected Api: A Structural and Mechanistic Advantage Over Cbz and Tri-Boc Analogs

The X-ray crystallographic and solution NMR study by Fu et al. (2004) demonstrated that the Boc group on the piperidine nitrogen induces a specific twist of the exocyclic carbamate from the symmetrical plane of the piperidine ring, and the Boc group makes the hydantoin moiety more susceptible to nucleophilic attack . This electronic activation is a direct consequence of the electron-withdrawing carbamate substituent and is essential for the subsequent alkaline hydrolysis step (1 N NaOH/dioxane/water, rt, 20 h) that converts the spirohydantoin to Boc-4-aminopiperidine-4-carboxylic acid (Api, CAS 183673-71-4) in the synthesis of water-soluble highly helical peptides .

Api Synthesis Bucherer–Bergs Reaction Cyclic α,α-Disubstituted Amino Acid

Derived Peptides Achieve Exceptional Helical Content: Api 16-mer Exhibits Among the Highest Reported Helicity for Oligopeptides of Similar Length

Peptides synthesized from Boc-protected spirohydantoin-derived Api (CAS 183673-71-4) were systematically studied by Cho et al. (2017) using circular dichroism spectroscopy . The protonated 16-mer Api oligopeptide exhibited helicity at the highest level reported for oligopeptides of a similar length. Specifically, the helix-formation ability followed the order: protonated > acylated > free-base piperidine. Quantitative comparison: the 16-mer showed markedly higher α-helical content than the corresponding 8-mer, and one of the 16-mer variants reached a helicity that the authors described as the highest reported for oligopeptides of similar length. For procurement context, the Boc building block (CAS 183673-70-3) is the direct precursor to Api—the amino acid delivering this exceptional helical induction.

Helical Peptides Circular Dichroism Api Oligomers

The 1,3,8-Triazaspiro[4.5]decane Scaffold Is a Pharmacologically Validated Chemotype for mPTP Inhibition—Boc-Protected Building Block Is the Essential Synthetic Entry Point

Morciano et al. (2018) reported the discovery and SAR of the first small-molecule mPTP opening inhibitors based on the 1,3,8-triazaspiro[4.5]decane scaffold . The lead compounds demonstrated good mPTP inhibitory activity with beneficial effects in a myocardial infarction model: decreased apoptotic rate in the whole heart and overall improvement of cardiac function upon reperfusion administration. Crucially, the selected compounds did not show off-target effects at cellular and mitochondrial levels and preserved mitochondrial ATP content despite interacting with ATP synthase. Subsequent work by Pedriali et al. (2023) confirmed that this chemotype inhibits PTP through a FO-ATP synthase c-subunit Glu119-independent mechanism, preventing Oligomycin A-related side effects . The N-Boc-piperidine spirohydantoin (CAS 183673-70-3) is the direct precursor for introducing diversity at the piperidine nitrogen after Boc deprotection, making it the gatekeeper intermediate for all analogs in this pharmacologically validated series.

mPTP Inhibition Cardioprotection F1/FO-ATP Synthase

Mono-Boc Spirohydantoin Is the Key Intermediate for Cathepsin K Inhibitors Targeting Osteoporosis—A Differentiated Therapeutic Application vs. Cbz Analog

Teno et al. (2008) reported cathepsin K inhibitors containing the 1,3,8-triazaspiro[4.5]decane moiety that effectively suppressed bone resorption . The inhibitors incorporated the spirohydantoin fragment at either the N-3 or N-8 position of the triazaspiro core via methylene linkers, demonstrating that the spirohydantoin serves as a critical pharmacophoric element. The Boc-protected building block (CAS 183673-70-3) provides the scaffold for both N-3 and N-8 substitution patterns after selective deprotection and derivatization—flexibility that is absent in the pre-functionalized Cbz analog (CAS 28121-73-5), which would require additional protection/deprotection steps to access the same substitution patterns.

Cathepsin K Inhibition Bone Resorption Osteoporosis

Rigid Spirocyclic Scaffold Imparts Defined Conformational Constraints—X-Ray and NMR Data Confirm a Single Dominant Solution/Solid-State Conformation

Fu et al. (2004) determined the solution and solid-state structure of the Boc-protected piperidine-spiro-hydantoin (CAS 183673-70-3) by 2D NMR and single-crystal X-ray diffraction . The piperidine ring adopts a single half-chair conformation in both solution and solid state, with the exocyclic carbamate group twisted from the symmetrical plane of the piperidine ring. Variable-temperature ¹H NMR revealed a C–N bond rotational process of the carbamate with coalescence behavior, providing quantitative activation parameters for the rotational barrier. This conformational rigidity is a critical quality attribute for building blocks used in structure-based drug design, as it reduces entropic penalties upon target binding and ensures reproducible presentation of substituents.

Conformational Analysis X-ray Crystallography NMR Spectroscopy

Optimal Research and Industrial Application Scenarios for tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 183673-70-3)


Solid-Phase Synthesis of Water-Soluble Highly Helical Antimicrobial Peptides Incorporating 4-Aminopiperidine-4-carboxylic Acid (Api)

CAS 183673-70-3 is the direct precursor to orthogonally protected Api (CAS 183673-71-4), a cyclic α,α-disubstituted amino acid that stabilizes 3₁₀- and α-helical conformations in peptides as short as 8–16 residues. The Boc group is cleaved under standard TFA conditions compatible with Fmoc/tBu or Boc/Bzl SPPS strategies, and the resulting helical peptides exhibit the highest reported helicity for oligopeptides of similar length when the piperidine groups are protonated . Applications include antimicrobial peptide design, where Api incorporation enables water solubility while maintaining membrane-active helical structure.

Medicinal Chemistry Campaigns Targeting the Mitochondrial Permeability Transition Pore (mPTP) for Ischemia-Reperfusion Injury

The 1,3,8-triazaspiro[4.5]decane scaffold accessed from this building block has been pharmacologically validated as the first small-molecule mPTP inhibitor chemotype that targets the c-subunit of F₁/Fₒ-ATP synthase without causing off-target mitochondrial effects or depleting ATP content . After Boc deprotection, the free piperidine nitrogen can be diversified to generate compound libraries for SAR studies. The resulting leads have demonstrated decreased apoptotic rates and improved cardiac function in in vivo myocardial infarction reperfusion models, representing a procurement-critical entry point for cardiovascular drug discovery programs.

Structure-Based Drug Design Leveraging a Rigid, Crystallographically Characterized Spirocyclic Scaffold

The compound's conformational homogeneity—a single half-chair piperidine conformation confirmed by both solution NMR NOE constraints and single-crystal X-ray diffraction —provides a structurally defined three-dimensional scaffold for fragment-based and structure-based drug design. The rigid spirocyclic junction fixes the relative orientation of substituents, reducing the entropic penalty upon target binding and enabling accurate computational docking. This is particularly valuable for GPCR ligand design, as demonstrated by the NK-1 receptor antagonist library built on this spirohydantoin core .

Development of Cathepsin K Inhibitors for Osteoporosis with Sequential Derivatization at Piperidine and Hydantoin Positions

The mono-Boc protection strategy of CAS 183673-70-3 enables a sequential derivatization workflow: (1) Boc deprotection and functionalization of the piperidine nitrogen, followed by (2) selective N-alkylation at the hydantoin N-3 or N-8 positions. This synthetic flexibility was exploited by Teno et al. (2008) to generate cathepsin K inhibitors that suppressed bone resorption . The alternative Cbz analog (CAS 28121-73-5) requires hydrogenolysis incompatible with certain functional groups, while the tri-Boc analog (CAS 183673-68-9) precludes the sequential strategy, making CAS 183673-70-3 the uniquely suited building block for this application.

Quote Request

Request a Quote for Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.